![molecular formula C15H13FN4OS B2603115 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide CAS No. 1421517-64-7](/img/structure/B2603115.png)

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

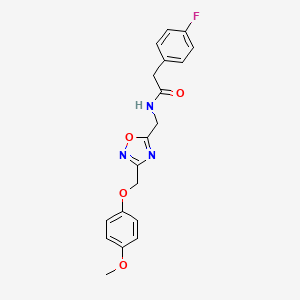

Compounds with a benzo[d]thiazol-2-yl group, such as 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), are key materials for making naphthalene . They exhibit distinguishing photophysical phenomena in different solvents .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura cross-coupling or reactions with α-bromoaldehyde diethyl acetals or α-haloketones .Molecular Structure Analysis

The molecular structure of these compounds can be affected by solvent polarity, which can influence excited-state hydrogen bonds and proton transfers .Chemical Reactions Analysis

The degree of charge transfer in these compounds can gradually increase with an increase in solvent polarity . The excited state intramolecular proton transfer (ESIPT) reaction is gradually inhibited by increasing solvent polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their absorption and fluorescence emission spectra, can be affected by solvent polarity .Scientific Research Applications

- Researchers have explored the photoluminescent and electroluminescent properties of difluoroboron complexes based on the ligands derived from 2-(benzo[d]thiazol-2-yl)phenol (BTZ). Specifically, two aromatic imidazole-functionalized ligands—BTZ-PI-OH and BTZ-IM-OH—were synthesized and characterized . These materials exhibit dual fluorescence (enol emission and keto emission) in solution due to excited-state intramolecular proton transfer (ESIPT) characteristics. Interestingly, in solid films, they display only one emission. Upon coordination with difluoroboron, the complexes exhibit significant blue shifts and enhanced emission. These materials have been successfully employed as dopant emitters in organic light-emitting diodes (OLEDs), demonstrating strong emission and low turn-on voltages (3.9-4.8 V). Notably, the OLEDs based on the difluoroboron complexes outperform those based on the ligands, with BTZ-PI-BF2 and BTZ-IM-BF2 achieving maximum luminance of 1,035 cd/m² and 3,080 cd/m², respectively .

Photoluminescent and Electroluminescent Properties

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4OS/c1-20(9-13(21)18-10-4-3-7-17-8-10)15-19-14-11(16)5-2-6-12(14)22-15/h2-8H,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHLGQBYGJLSET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CN=CC=C1)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603032.png)

![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)

![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)

![1-[2-(diethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2603042.png)

![3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2603043.png)

![3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2603047.png)

![8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2603051.png)

![2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2603053.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2603055.png)